molecular formula C10H13I B1586467 1-Iodo-2,3,4,5-tetramethylbenzene CAS No. 54509-71-6

1-Iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B1586467
CAS No.: 54509-71-6
M. Wt: 260.11 g/mol
InChI Key: PSTRAAIJGQNXGR-UHFFFAOYSA-N
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Description

1-Iodo-2,3,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where four methyl groups and one iodine atom are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, often at room temperature, to ensure the selective introduction of the iodine atom onto the aromatic ring .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of polymer-supported reagents. For example, polymer-supported dichloroiodate can be used as an efficient reagent for the direct iodination of aromatic compounds under mild aprotic conditions . This method offers advantages such as ease of purification and reduced toxicity.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include hydrogenated benzene derivatives.

Scientific Research Applications

1-Iodo-2,3,4,5-tetramethylbenzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on other molecules. This interaction can lead to the formation of various substituted benzene derivatives, which can further participate in subsequent chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2,3,4,5-tetramethylbenzene is unique due to the presence of both iodine and multiple methyl groups, which confer distinct reactivity and stability. The iodine atom enhances its electrophilic nature, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTRAAIJGQNXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380301
Record name 1-iodo-2,3,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54509-71-6
Record name 1-Iodo-2,3,4,5-tetramethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54509-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-iodo-2,3,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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